molecular formula C22H16Cl2N2 B2795608 1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-19-3

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No. B2795608
M. Wt: 379.28
InChI Key: WPMGQTLJRDIWLS-OUKQBFOZSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

  • Synthesis and Pharmacological Properties : A study by Maltsev et al. (2021) discusses the synthesis of novel benzimidazole derivatives, including ones similar to the compound . They focus on evaluating their anxiolytic and analgesic properties, highlighting the potential of benzimidazole derivatives in developing new pharmacological agents (Maltsev et al., 2021).

  • Green Synthesis Approaches : Nikpassand and Pirdelzendeh (2016) explore the green synthesis of novel azo-linked benzimidazoles, emphasizing the importance of environmentally friendly methods in the production of benzimidazole compounds and their derivatives (Nikpassand & Pirdelzendeh, 2016).

  • Selective Inhibition Studies : A paper by Vlahakis et al. (2013) investigates the selective inhibition of heme oxygenase-2 activity by analogs of benzimidazole compounds. This research indicates the potential therapeutic applications of such compounds in targeting specific enzymes (Vlahakis et al., 2013).

  • Crystal and Molecular Structure Analysis : Yang et al. (2007) delve into the crystal and molecular structure of a compound similar to the one . Understanding these structures is crucial for the development of new drugs and materials (Yang et al., 2007).

  • Antibacterial and Antifungal Activities : Research by Vlaović et al. (1992) discusses the synthesis and evaluation of benzimidazole derivatives for their antibacterial and antifungal activities, demonstrating the broad potential of these compounds in antimicrobial applications (Vlaović et al., 1992).

  • Antimicrobial and Anticancer Properties : Pham et al. (2022) present a study on benzimidazole derivatives, showcasing their potent antibacterial properties against various strains and their ability to inhibit cancer cell growth (Pham et al., 2022).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2/c23-18-8-5-6-16(14-18)15-26-21-11-4-3-10-20(21)25-22(26)13-12-17-7-1-2-9-19(17)24/h1-14H,15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGQTLJRDIWLS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

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